N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
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Overview
Description
N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of Substituents: The acetyl and fluorophenyl groups are introduced through substitution reactions. For example, the acetyl group can be added via acetylation using acetic anhydride, while the fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Fluorobenzene derivatives, acetic anhydride, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazole compounds.
Scientific Research Applications
N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-N’-(4-fluorophenyl)urea: This compound shares similar structural features with N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide but differs in the presence of a urea group instead of an oxazole ring.
N-(4-acetylphenyl)-N’-(4-fluorophenyl)thiourea:
Uniqueness
This compound is unique due to the presence of the oxazole ring, which contributes to its distinct chemical reactivity and potential biological activities. The combination of acetyl and fluorophenyl substituents further enhances its versatility and applicability in various scientific research fields.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-11(22)12-4-8-15(9-5-12)21-17(23)18-20-10-16(24-18)13-2-6-14(19)7-3-13/h2-10H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDEQURMZFEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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